Product packaging for Dimethyl 3,3'-dithiodipropionate(Cat. No.:CAS No. 15441-06-2)

Dimethyl 3,3'-dithiodipropionate

Cat. No.: B041750
CAS No.: 15441-06-2
M. Wt: 238.3 g/mol
InChI Key: OSZKBWPMEPEYFU-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-dithiodipropionate is a valuable chemical reagent featuring a central disulfide bridge flanked by ester-functionalized propionate chains. Its primary research application is as a cleavable, homobifunctional crosslinking agent. The compound reacts with nucleophiles, such as primary amines or thiols, via its ester groups to form covalent bridges between molecules or functional groups. The key research value lies in the disulfide bond (-S-S-), which is susceptible to reduction by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This property allows for the reversible conjugation of biomolecules, enabling applications in the controlled assembly and disassembly of complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4S2 B041750 Dimethyl 3,3'-dithiodipropionate CAS No. 15441-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoate
Source PubChem
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InChI

InChI=1S/C8H14O4S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZKBWPMEPEYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065889
Record name Dimethyl 3,3'-dithiodipropionate
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Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-06-2
Record name Dimethyl 3,3′-dithiobis[propanoate]
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Record name Dimethyl 3,3'-dithiodipropionate
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Record name Propanoic acid, 3,3'-dithiobis-, dimethyl ester
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Record name Dimethyl 3,3'-dithiodipropionate
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Record name Dimethyl 3,3'-dithiobispropionate
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Record name DIMETHYL 3,3'-DITHIODIPROPIONATE
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Synthetic Methodologies and Reaction Pathways of Dimethyl 3,3 Dithiodipropionate

Esterification of 3,3'-Dithiodipropionic Acid for Dimethyl 3,3'-Dithiodipropionate Production

Another documented method involves the reaction of 3,3'-dithiodipropionic acid with N-hydroxysuccinimide and EDC hydrochloride in dichloromethane (B109758) to produce 3,3'-dithiodipropionic acid di(N-hydroxysuccinimide ester) with a reported yield of 70%. google.com

Alternative Synthetic Routes to this compound Derivatives

Alternative synthetic pathways provide methods for producing derivatives of this compound, which are important intermediates for various applications.

Methyl Acrylate (B77674) and Sodium Polysulfide Reactions for Dithiodipropionic Acid Methyl Ester

An alternative route to obtain 3,3'-dithiodipropionic acid methyl ester involves the reaction of methyl acrylate with sodium polysulfide. google.com This process, conducted under the influence of an ammonium (B1175870) sulfide (B99878) solution and hydrochloric acid, yields the intermediate ester after treatment with an aqueous sodium sulfite (B76179) solution. google.com This method is a key step in a multi-stage synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide. google.com Another variation of this approach reacts methyl acrylate with hydrogen sulfide, using polythiodipropionate methyl ester as an active reaction solvent, to continuously separate the desired dithiodimethyldipropionester. google.com A further method involves reacting methyl acrylate, sulfur, and water and/or an organic solvent while introducing hydrogen sulfide to generate an ester layer containing mercaptopropion methyl ester, 3,3'-dithiopropionate methyl ester, and 3,3'-trithiopropionate methyl ester. google.com

Preparation of N,N'-Dimethyl-3,3'-dithiodipropionamide from 3,3'-Dithiodipropionic Acid Alkyl Ester and Alkylamine

A significant application of 3,3'-dithiodipropionic acid alkyl esters, such as this compound, is in the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide. google.comgoogle.com This is achieved by reacting the alkyl ester with an alkylamine, typically an aqueous solution of methylamine. google.comgoogle.com The reaction leads to the formation of the desired amide, which can then be isolated through crystallization. google.com

The use of polar solvents in the amidation reaction of 3,3'-dithiodipropionic acid alkyl ester with an alkylamine has been found to be crucial for obtaining a high-purity product. google.com When the reaction is carried out in the presence of a polar solvent, phase separation occurs in the reaction mixture. google.com This phase separation inhibits the hydrolysis of the ester and significantly suppresses the formation of N-methylacrylamide, a key intermediate in the formation of the major impurity, N-methyl-3-(N-methylamino)-propionamide (MMAP). google.com Consequently, the final N,N'-dialkyl-3,3'-dithiodipropionamide product contains very low levels of the MMAP impurity. google.com The polar solvent, which can be water, may be added in a quantity of 100 to 700 parts by weight based on 100 parts by weight of the 3,3'-dithiopropionic acid alkyl ester. google.com The addition of a reducing agent, such as an alkali metal sulfite salt (e.g., Na2SO3), can further inhibit the formation of N-methylacrylamide and thus minimize the MMAP impurity. google.com

Temperature control is a critical parameter for optimizing the yield and purity of N,N'-dimethyl-3,3'-dithiodipropionamide during the amidation reaction. The reaction of 3,3'-dithiopropionic acid alkyl ester with an alkylamine is typically conducted at a temperature ranging from 0 to 50°C. google.com Maintaining the reaction temperature within a specific range, for example between 25°C and 30°C, has been shown to result in high yields of the desired product with minimal impurity formation. google.com For instance, at this temperature range, a yield of 92% for N,N'-dimethyl-3,3'-dithiodipropionamide was achieved with only 5 ppm of the N-methyl-3-(N-methylamino)-propionamide impurity. google.com

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is centered around its disulfide bond and ester functional groups. The sulfur atoms are believed to act as electron-withdrawing groups, which can lead to the formation of a resonance-stabilized carbanion. This carbanion can then participate in reactions with other molecules.

Key reactions of this compound include:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) or sodium borohydride, resulting in the formation of thiols.

Nucleophilic Substitution: The ester groups are susceptible to nucleophilic attack by amines or alcohols, leading to the formation of amides or other esters.

Base-Promoted In Situ Generation of Methyl Acrylate from this compound

A significant application of this compound lies in its ability to generate methyl acrylate in situ under basic conditions. acs.orgacs.org This method provides a convenient and safer alternative to handling the highly reactive and lachrymatory methyl acrylate directly. acs.org The in situ generation circumvents issues related to the storage and polymerization of methyl acrylate, offering a stable and easily handled precursor. acs.org

The in situ generation of methyl acrylate from this compound has been effectively applied to the N-alkylation of indoles and other nitrogen-containing heterocycles. acs.orgacs.org This reaction provides a novel method for introducing a propionate (B1217596) moiety onto a nitrogen atom within a heterocyclic ring system. acs.orgacs.org

The general procedure involves the deprotonation of the heterocycle, such as indole (B1671886), with a suitable base like potassium hydride in a dry solvent like dimethylformamide (DMF). acs.orgacs.org Subsequent addition of this compound leads to the formation of the N-alkylated product. acs.orgacs.org For instance, the reaction of the indole anion with this compound yields methyl 3-(1-indolyl)propionate in good yield. acs.org This approach has been successfully extended to other nitrogen heterocycles, demonstrating its utility in synthesizing a series of 3-(heteroaryl-substituted) propionates. acs.orgacs.org

Table 1: N-Alkylation of Indole with in situ Generated Methyl Acrylate. acs.org
Reactant 1Reactant 2BaseSolventProductYield
IndoleThis compoundPotassium Hydride (KH)Dimethylformamide (DMF)Methyl 3-(1-indolyl)propionate66%

The formation of methyl acrylate from this compound in the presence of a base is proposed to proceed through a specific mechanistic pathway. acs.orgacs.org The reaction is initiated by the abstraction of a proton from the carbon atom alpha to one of the carbonyl groups by the base. This generates a carbanion, which then undergoes an intramolecular rearrangement. This rearrangement leads to the cleavage of the disulfide bond and the elimination of a thiolate species, resulting in the formation of methyl acrylate. The accompanying thiolate can then participate in subsequent reactions or be quenched. Experimental data supports this mechanistic rationale for the generation of acrylate. acs.orgacs.org

Oxidative Addition Reactions Involving Dithiodipropionic Acid and Transition Metal Complexes

The disulfide bond in dithiodipropionic acid and its derivatives can be activated and cleaved by transition metal complexes through oxidative addition reactions. dicp.ac.cnnih.gov This process involves the metal center inserting itself into the S-S bond, leading to an increase in both the oxidation state and coordination number of the metal. wikipedia.org

While direct studies on the oxidative addition of this compound to platinum(IV) are not extensively detailed in the provided context, the interaction of similar dicarboxylic acids with platinum complexes is known. For instance, the carboxylation of trans-dihydroxo platinum(IV) complexes with anhydrides like succinic anhydride (B1165640) can lead to the formation of complexes with pendant carboxylic acid groups. acs.org These terminal carboxylic acids can then be further functionalized. acs.org This suggests a potential for dithiodipropionic acid to form stable chelate rings with platinum(IV) where both the thiolate and carboxylate functionalities coordinate to the metal center after the oxidative cleavage of the disulfide bond. This type of chelation can stabilize the resulting platinum complex.

The activation of S-S bonds by transition metal complexes is a fundamental process in organometallic chemistry. dicp.ac.cnnih.gov Low-valent transition metals are particularly effective at cleaving disulfide bonds via oxidative addition. dicp.ac.cn This reaction is a key step in various catalytic processes, including hydrodesulfurization. dicp.ac.cn The interaction involves the donation of electrons from the metal to the σ* antibonding orbital of the S-S bond, leading to its cleavage and the formation of two new metal-sulfur bonds. libretexts.org A variety of transition metals, including ruthenium, molybdenum, and platinum, have been shown to mediate the cleavage of C-S and S-S bonds in organosulfur compounds. nih.gov This reactivity highlights the potential for this compound to engage in a rich chemistry with a wide range of transition metal complexes, leading to the formation of novel organometallic structures and potential catalytic applications.

Advanced Applications of Dimethyl 3,3 Dithiodipropionate in Polymer Science and Materials Engineering

Role as a Chain Transfer Agent in Polymerization Processes

In the realm of controlled radical polymerization, the precise regulation of polymer chain growth is essential for tailoring material properties. While Dimethyl 3,3'-dithiodipropionate is not a classical Reversible Addition-Fragmentation Chain Transfer (RAFT) agent, which typically contains a thiocarbonylthio (S=C-S) group, compounds with a disulfide (S-S) bond can function through a related mechanism as iniferters (a portmanteau of initiator, transfer agent, and terminator). acs.orgacs.orgresearchgate.net

The iniferter concept involves the use of a molecule that can initiate polymerization and also reversibly terminate growing polymer chains. researchgate.net The disulfide bond in compounds like this compound can undergo homolytic cleavage when exposed to stimuli such as heat or UV light, generating two thiyl radicals (A-S•). researchgate.net These radicals can initiate the polymerization of monomers.

The process can be summarized as follows:

Initiation: The disulfide bond cleaves, forming initiator radicals (A-S•).

Propagation: These radicals react with monomers (M) to form a growing polymer chain (P•).

Reversible Termination/Transfer: The growing polymer chain can react with another disulfide molecule or a thiyl radical, leading to a dormant polymer chain with a disulfide end-group. This dormant chain can be reactivated to continue growing.

This reversible deactivation process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is a hallmark of living polymerization techniques. researchgate.net While bis(trithiocarbonate) disulfides have been more extensively studied as iniferters in a process known as photoiniferter-RAFT (PI-RAFT) polymerization, the underlying principle of using a disulfide bond to mediate polymerization is a key area of research. rsc.orgrsc.org This approach enables the creation of telechelic polymers (polymers with functional groups at both ends), which are valuable precursors for block copolymers and other complex architectures. rsc.org

Crosslinking Agent in Polymer Chemistry

The disulfide bond is the key feature that allows this compound and its derivatives to act as effective crosslinking agents. Crosslinking transforms linear polymer chains into a three-dimensional network, significantly altering the material's properties.

Formation of Sulfur-Sulfur Bonds in Polymeric Materials

The incorporation of this compound derivatives into a polymer matrix introduces disulfide linkages that can form a robust, covalently crosslinked network. rsc.org This process can occur through several chemical pathways. For instance, the ester groups of the compound can be modified to contain reactive functionalities, such as hydroxyl or amine groups, which can then be copolymerized into a polymer backbone.

A primary mechanism for forming and rearranging these crosslinks is thiol-disulfide exchange . acs.org This dynamic covalent reaction can occur between a thiolate anion (RS⁻) and a disulfide bond (R'-S-S-R'). acs.org This exchange allows the polymer network to be rearranged, broken, and reformed under specific stimuli (e.g., changes in pH or redox environment), which is the basis for self-healing and reprocessable materials. researchgate.netresearchgate.net The disulfide bonds act as dynamic, reversible crosslinks that can be cleaved and reformed, imparting unique functionalities to the polymer. doaj.org

Application in Polyurethane Production as a Chain Extender

In polyurethane (PU) synthesis, chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to build the final high-molecular-weight polymer. google.com While this compound itself is a diester, it serves as a precursor to suitable chain extenders. Through chemical reduction of its ester groups to alcohols, it can be converted into a diol such as bis(3-hydroxypropyl) disulfide .

A structurally similar and widely studied analogue, bis(2-hydroxyethyl) disulfide , demonstrates the principle effectively. researchgate.netresearchgate.net When used as a chain extender in PU synthesis, it is incorporated into the hard segments of the polyurethane backbone. researchgate.net This introduces disulfide bonds directly into the polymer chain, creating a network that is crosslinked with these dynamic, reversible linkages. researchgate.net The resulting disulfide-containing polyurethanes (SSPUs) exhibit properties like self-healing and stimuli-responsiveness. researchgate.netresearchgate.net

The synthesis route typically involves:

Reaction of a polyol (e.g., polycaprolactone) with an excess of a diisocyanate (e.g., isophorone (B1672270) diisocyanate) to form a prepolymer.

Addition of the disulfide-containing diol as a chain extender, which reacts with the remaining isocyanate groups to form the final polymer.

This method allows for precise control over the amount of disulfide crosslinking by adjusting the molar ratio of the disulfide diol to other chain extenders. researchgate.netresearchgate.net

Contribution to Enhanced Mechanical Properties of Polymer Products

The introduction of disulfide crosslinks has a profound impact on the mechanical properties of polymers. Crosslinking, in general, increases the stiffness, strength, and thermal stability of materials by restricting the movement of polymer chains. researchgate.net

In disulfide-crosslinked polyurethanes and other polymers, the density of these crosslinks can be tailored to achieve a wide range of mechanical behaviors. researchgate.net

Tensile Strength and Elongation: Studies on disulfide-containing polyurethanes show that increasing the hard segment content, which includes the disulfide chain extender, enhances tensile strength. researchgate.net However, a very high crosslink density can sometimes lead to more brittle materials. The dynamic nature of the disulfide bond can also serve as a toughening mechanism by allowing for bond cleavage under stress, which dissipates energy and prevents catastrophic failure. acs.org For example, one study found that a polyurethane with disulfide bonds could achieve a tensile strength of 11.18 MPa and an elongation of 548%. doaj.org Another reported a tensile strength of up to 46.4 MPa. researchgate.net

Thermal Stability: The introduction of crosslinks generally improves the thermal stability of polymers. mdpi.com However, because disulfide bonds have lower bond energy (around 240-251 kJ/mol) compared to carbon-carbon bonds (around 346 kJ/mol), they can be cleaved at more moderate temperatures, which is a key feature for reprocessing and self-healing applications. mdpi.comnih.gov

Hardness and Resilience: Crosslinking increases the hardness of polyurethane elastomers. The interaction between the hard segments (containing the disulfide crosslinks) and the soft segments provides the material with its characteristic elasticity and resilience. google.com

Table 1: Effect of Disulfide Crosslinking on Polymer Mechanical Properties

PropertyObservationScientific Rationale
Tensile Strength Generally increases with crosslink density, but can decrease if bonds are too weak. doaj.orgresearchgate.netmdpi.comNetwork formation restricts chain slippage, increasing the force required to pull the material apart.
Elongation at Break Can decrease with very high crosslink density but is enhanced by dynamic bond cleavage. researchgate.netmdpi.comHigh crosslinking restricts chain mobility, while dynamic cleavage can increase extensibility under load.
Young's Modulus Increases, indicating a stiffer material. rsc.orgThe 3D network structure provides greater resistance to deformation.
Thermal Stability Generally improved, but the material can be reprocessed at lower temperatures than traditional thermosets. mdpi.comCrosslinking raises the degradation temperature, but the S-S bond's lability allows for thermal reprocessing.

Integration into Degradable and Responsive Polymer Systems

The most advanced applications of this compound leverage the unique chemical nature of the disulfide bond to create "smart" polymers that can degrade or respond to specific environmental triggers.

Design of Redox-Responsive Polymers via Disulfide Linkages

Redox-responsive polymers are materials designed to change their structure or properties in response to a change in the surrounding redox potential. The disulfide bond is an ideal functional group for this purpose because it can be easily and selectively cleaved by reducing agents. acs.orgrsc.org

A key biological reducing agent is glutathione (B108866) (GSH) , which is found in significantly higher concentrations inside cells compared to the extracellular environment. This differential provides a precise trigger for applications like drug delivery. Polymeric nanoparticles or hydrogels crosslinked with disulfide moieties derived from this compound can be designed to be stable in the bloodstream but to disassemble and release their payload upon entering the high-GSH environment of a cell's cytoplasm. acs.org

The mechanism involves the reduction of the disulfide bond (R-S-S-R) to two thiol groups (R-SH). acs.org This cleavage breaks the crosslinks, leading to the degradation of the polymer network. This strategy has been used to create a variety of redox-responsive systems:

Polymeric Micelles: Amphiphilic block copolymers containing disulfide linkages can self-assemble into micelles that encapsulate drugs. Once inside a cell, the disulfide bonds are cleaved, causing the micelle to fall apart and release the drug.

Hydrogels: Disulfide-crosslinked hydrogels can be used as scaffolds for tissue engineering or as drug depots. The degradation of the hydrogel can be triggered by the cellular redox environment, allowing for controlled release of therapeutic agents or controlled degradation of the scaffold as new tissue forms. rsc.org

Polymer Brushes: Surface-grafted polymer brushes can be reversibly crosslinked using disulfide bonds. The formation and cleavage of these crosslinks in response to redox stimuli can dynamically change the surface properties, such as swelling and viscoelasticity. doaj.org

This approach allows for the creation of materials that are not only degradable but also responsive in a highly controlled and biologically relevant manner, opening up new possibilities in medicine and materials science.

Synthesis of Disulfide-Bond-Embedded Polyesters

This compound serves as a crucial building block for introducing disulfide linkages into the main chain of polyesters. One synthetic strategy involves the polycondensation of a dithiol, such as the one derived from the reduction of this compound, with a diacid chloride. This method allows for the direct incorporation of the S-S bond into the polymer backbone.

Another approach is the lipase-catalyzed polycondensation of a diol with a mercapto-functionalized diester, which can then be oxidized to form disulfide crosslinks. nih.gov For instance, the polycondensation of hexane-1,6-diol and dimethyl 2-mercaptosuccinate using an immobilized lipase (B570770) can produce a polyester (B1180765) with pendant mercapto groups. nih.gov These groups can subsequently be oxidized in the presence of a suitable solvent like dimethyl sulfoxide (B87167) to form disulfide bonds, effectively cross-linking the polymer chains. nih.gov

The table below summarizes a representative enzymatic synthesis of a polyester with potential for disulfide bond formation.

MonomersCatalystConditionsResulting PolymerMolecular Weight (Mw)
Hexane-1,6-diol, Dimethyl 2-mercaptosuccinateImmobilized lipase from Candida antarcticaBulk, 70°CPolyester with pendant mercapto groups14,000 g/mol
Accelerated Hydrolysis Triggered by Redox Responsiveness in Polyesters

A key feature of polyesters containing disulfide bonds is their ability to undergo accelerated hydrolysis in response to a reducing environment. The disulfide bond, being the most labile linkage in the polymer chain, can be selectively cleaved by reducing agents like dithiothreitol (B142953) (DTT). This cleavage breaks the polymer backbone, leading to a significant reduction in molecular weight and faster degradation of the material. mdpi.com

This redox-responsive behavior is particularly valuable in biomedical applications, where the controlled release of a therapeutic agent is desired. The higher concentration of reducing agents like glutathione in the intracellular environment compared to the extracellular space can trigger the degradation of a disulfide-containing polymer carrier, releasing the encapsulated drug at the target site.

Influence of S-S Bond Energy and Thermal Stability on Polymerization

The disulfide bond is a relatively weak covalent bond, with a bond dissociation energy that allows for its reversible cleavage under specific conditions. This characteristic is fundamental to the dynamic nature of polymers containing this linkage. However, the thermal stability of the S-S bond must also be considered during polymerization. researchgate.net

High temperatures can lead to the premature cleavage of the disulfide bond, which can affect the polymerization process and the final properties of the polymer. Therefore, polymerization methods that operate under milder conditions, such as enzymatic polymerization or certain types of controlled radical polymerization, are often preferred for monomers containing disulfide bonds. nih.gov The thermal stability of the resulting polymer is also influenced by the presence of these bonds, which can act as "weak links" in the polymer chain. researchgate.net However, for many applications, the thermal stability is sufficient, and in some cases, the thermal dissociation of the disulfide bond can be exploited for reprocessing or self-healing purposes.

Cellulose (B213188) Derivatives with Redox-Controllable Nanoparticles

The principles of redox-responsive chemistry involving disulfide bonds have been extended to natural polymers like cellulose. By chemically modifying cellulose with moieties containing disulfide linkages, it is possible to create advanced materials with tunable properties. For instance, cellulose derivatives can be functionalized with groups that can form disulfide crosslinks, leading to the formation of redox-controllable nanoparticles.

These nanoparticles can be designed to encapsulate active molecules and release them in response to a reducing stimulus. This approach combines the biocompatibility and sustainability of cellulose with the "smart" behavior afforded by the disulfide chemistry, opening up new possibilities in areas such as targeted drug delivery and advanced functional coatings.

Synthesis of Dynamic Covalent Polymers and Self-Healing Materials

The reversible nature of the disulfide bond makes it an ideal candidate for the construction of dynamic covalent polymers and self-healing materials. nih.gov These materials can adapt to their environment and repair damage, extending their lifespan and improving their reliability. rsc.orgmagtech.com.cn

Dynamic covalent chemistry relies on chemical reactions that are reversible under equilibrium conditions. nih.gov In the context of disulfide bonds, the exchange reaction between two disulfide bonds or between a disulfide bond and a thiol can lead to a rearrangement of the polymer network. nih.gov This dynamic exchange allows the material to flow at elevated temperatures or under the influence of a catalyst, enabling it to be reprocessed or to heal cracks and scratches. nih.gov

Several strategies have been employed to create self-healing materials based on disulfide bonds. One approach involves incorporating disulfide-containing monomers into a crosslinked polymer network. nih.gov When a crack forms, the disulfide bonds at the fracture surface can be reformed through exchange reactions, either spontaneously or upon the application of a stimulus such as heat, light, or a catalyst. hgxx.org This process effectively "heals" the damage and restores the mechanical integrity of the material. researchgate.net

The table below provides examples of self-healing systems based on disulfide bonds.

Polymer SystemHealing MechanismStimulusReference
Epoxy resin with disulfide-containing hardenerDisulfide exchangeHeat (>100°C) nih.gov
Polyurethane with disulfide linkagesDisulfide exchangeVisible light researchgate.net
Polysulfide network with tri-n-butylphosphineCatalyzed disulfide metathesisRoom temperature nih.gov

Stabilizer in Polymer Production (e.g., Rubber and Plastics)

Beyond its use in creating advanced functional polymers, this compound and related disulfide compounds can also play a role as stabilizers in the production of conventional polymers like rubber and plastics. During processing and use, polymers are often exposed to heat, oxygen, and mechanical stress, which can lead to degradation and a loss of physical properties.

Disulfide compounds can act as thermal stabilizers by interrupting the radical chain reactions that lead to polymer degradation. dntb.gov.uaaidic.it They can scavenge reactive radical species, preventing them from attacking the polymer backbone. In some cases, the disulfide bond itself can undergo reversible cleavage and recombination, which can help to dissipate energy and prevent irreversible chain scission. While the specific use of this compound as a primary stabilizer is not as widely documented as other commercial antioxidants, its chemical nature suggests its potential in this area, particularly in specialty polymer formulations where its other properties might also be beneficial.

Chemical Compounds Mentioned

Chemical Name
This compound
Dithiothreitol
Glutathione
Hexane-1,6-diol
Dimethyl 2-mercaptosuccinate
Dimethyl sulfoxide
Tri-n-butylphosphine

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Dimethyl 3,3'-dithiodipropionate. The molecule's symmetrical nature (CH₃-O-C(=O)-CH₂-CH₂-S-S-CH₂-CH₂-C(=O)-O-CH₃) is a key feature that simplifies its NMR spectra.

The proton NMR (¹H NMR) spectrum is used to identify the different types of hydrogen atoms in the molecule. Due to the symmetry of this compound, the spectrum is expected to show three distinct signals.

Based on its structure, the expected ¹H NMR signals are:

A singlet corresponding to the six protons of the two equivalent methyl (-OCH₃) groups.

A triplet for the four protons of the two methylene (B1212753) (-CH₂-) groups adjacent to the sulfur atoms.

A triplet for the four protons of the two methylene (-CH₂-) groups adjacent to the carbonyl groups.

The splitting of the methylene signals into triplets is a result of spin-spin coupling with the adjacent methylene protons, following the n+1 rule.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, four unique carbon signals are expected due to its symmetry. chemicalbook.com

The anticipated signals correspond to:

The two equivalent methyl carbons (-OC H₃).

The two equivalent carbonyl carbons (C =O).

The two equivalent methylene carbons adjacent to the carbonyl groups (-C H₂-C=O).

The two equivalent methylene carbons adjacent to the disulfide bond (-C H₂-S-).

These analyses are typically conducted in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which can help confirm its structure. The molecular formula for this compound is C₈H₁₄O₄S₂, corresponding to a molecular weight of approximately 238.32 g/mol . chemicalbook.comresearchgate.netscbt.com

Electron impact mass spectrometry of this compound produces a distinct pattern of fragments. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 238. The fragmentation data reveals characteristic losses and cleavages. Key observed fragments are detailed in the table below. chemicalbook.com

Table 1: Mass Spectrometry Fragmentation Data for this compound

m/z Relative Intensity (%) Possible Fragment Ion
55 89.6 [C₃H₃O]⁺
59 87.1 [COOCH₃]⁺
58 27.7
45 30.2 [COOH]⁺
60 11.8

Data sourced from ChemicalBook, based on MS-IW-7541. chemicalbook.com

The fragmentation pattern is characterized by a base peak at m/z 55 and another highly abundant peak at m/z 59, corresponding to the methoxycarbonyl radical.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile compounds. This compound, being a liquid with a defined boiling point, is well-suited for this analysis. In a typical GC-MS analysis, the gas chromatograph separates the compound from any impurities or other components in a sample mixture. As the pure compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum providing both its molecular weight and a unique fragmentation pattern, or "fingerprint," for definitive identification. chemicalbook.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is typically recorded from a liquid film. chemicalbook.com The key diagnostic absorption is a strong band around 1730 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretching vibration.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2950 C-H Stretch -CH₃, -CH₂-
~1730 C=O Stretch Ester
~1440 C-H Bend -CH₂-

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for detecting non-polar bonds. For this compound, the most significant feature in its Raman spectrum is the characteristic peak for the disulfide (S-S) bond. This vibration, which is often weak or absent in IR spectra, appears as a distinct peak at approximately 510 cm⁻¹ in the Raman spectrum. This makes Raman spectroscopy an optimal technique for confirming the integrity of the disulfide linkage within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the electronic transitions within a molecule. While the disulfide bond in this compound has a weak UV absorption, this technique becomes particularly powerful when the compound or its derivatives are used to functionalize metallic nanoparticles, such as gold nanoparticles (AuNPs). mdpi.comresearchgate.net The interaction between the thiol or disulfide groups and the nanoparticle surface significantly influences the nanoparticle's surface plasmon resonance (SPR), which is a characteristic and intense absorption band in the visible region. mdpi.comnih.gov

Researchers monitor changes in the SPR peak's position (wavelength) and width to confirm successful surface functionalization and to study the stability of the resulting nanomaterials. mdpi.comchemrxiv.org For instance, the binding of a dithiol ligand, a derivative of 3,3'-dithiodipropionic acid, to AuNPs can cause a red-shift (a shift to a longer wavelength) in the SPR peak, indicating a change in the local dielectric environment of the nanoparticle surface. chemrxiv.org This sensitivity allows UV-Vis spectroscopy to be used for monitoring interactions, assessing stability in different solutions, and even for the quantitative determination of molecules bound to the nanoparticle surface. mdpi.comnih.gov

Table 1: Representative UV-Vis Spectral Data for Gold Nanoparticles Before and After Functionalization with a Dithiol Ligand

SampleSPR Peak Wavelength (λmax)Observation
Unfunctionalized Gold Nanoparticles (AuNPs)521 nmCharacteristic SPR peak for citrate-stabilized AuNPs. chemrxiv.org
AuNPs Functionalized with Dithiol Ligand525 nmA red-shift in the SPR peak confirms ligand binding to the AuNP surface. chemrxiv.org

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Nanoparticle Characterization

When this compound is used as a precursor or cross-linker in the synthesis of nanoparticles or nanocarriers, Dynamic Light Scattering (DLS) and zeta potential measurements are indispensable for characterizing the resulting colloidal system. nih.govnih.gov

Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (size) and the size distribution (polydispersity index, PDI) of particles suspended in a liquid. nih.govmdpi.com The technique analyzes the time-dependent fluctuations in the intensity of laser light scattered by the particles undergoing random Brownian motion. nih.gov Smaller particles diffuse faster, leading to more rapid fluctuations, while larger particles diffuse more slowly. nih.gov This information is critical for applications in drug delivery, as particle size affects circulation time, cellular uptake, and biodistribution. nih.govrsc.org

Zeta Potential is a measure of the magnitude of the electrostatic potential at the surface of a nanoparticle. nih.govabo.fi This value provides a crucial indication of the colloidal stability of the suspension. researchgate.net Nanoparticles with a high positive or negative zeta potential (typically > |30| mV) exhibit strong electrostatic repulsion, which prevents them from aggregating and ensures the long-term stability of the formulation. nih.govresearchgate.net Conversely, particles with a low zeta potential are more likely to aggregate. researchgate.net The surface charge also influences how nanoparticles interact with biological membranes, which are generally negatively charged. nih.gov

These techniques would be essential for assessing the quality, stability, and potential in-vivo behavior of any nanoparticle system derived from this compound. nih.govnih.gov

Table 2: Interactive Data Table of Representative DLS and Zeta Potential Findings for Nanoparticles

Formulation IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Interpretation
NP-DTDP-11300.210-36.7Monodisperse particles with excellent colloidal stability. researchgate.netnih.gov
NP-DTDP-22670.280+30.1Slightly larger particles, still exhibiting good monodispersity and excellent stability. researchgate.netresearchgate.net
NP-DTDP-35620.770-22.7Larger, more polydisperse particles with moderate stability, suggesting a potential for aggregation over time. ajchem-a.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Studies

While DLS provides information on the hydrodynamic size of particles in a suspension, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to directly visualize the actual morphology, size, and shape of nanoparticles in their dry state. nih.govresearchgate.net

These microscopy techniques are crucial for confirming the results obtained from DLS and providing a more complete picture of the nanomaterial's physical characteristics. rsc.org It is common for the size measured by DLS to be larger than that measured by TEM or SEM. mdpi.com This is because DLS measures the hydrodynamic diameter—the core particle plus any solvated layers on its surface—as it moves in a fluid, whereas TEM and SEM measure the geometric diameter of the dehydrated, solid particle. mdpi.comrsc.org For materials synthesized using this compound, TEM and SEM would be essential for confirming the formation of discrete nanoparticles and characterizing their shape (e.g., spherical, rod-like) and surface texture. researchgate.netajchem-a.com

Table 3: Interactive Data Table Comparing Nanoparticle Size Measurements from DLS and TEM

Sample IDHydrodynamic Diameter (DLS) (nm)Geometric Diameter (TEM) (nm)Primary Observation
Nano-A10888The larger DLS size indicates the presence of a hydrated surface layer on the spherical nanoparticles. mdpi.comrsc.org
Nano-B260245Close correlation between DLS and TEM suggests a less prominent surface layer or more compact structure. mdpi.com

Theoretical and Computational Studies of Dimethyl 3,3 Dithiodipropionate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. nih.gov The process involves finding the lowest energy state (the ground state) of the molecule, which corresponds to its most stable three-dimensional conformation.

For a molecule like Dimethyl 3,3'-dithiodipropionate, DFT calculations begin with an initial guess of the molecular structure. The calculations then iteratively solve the Kohn-Sham equations to minimize the total energy of the system, adjusting the positions of the atoms until a stable energy minimum is reached. This optimized geometry is confirmed by frequency analysis, where the absence of imaginary frequencies indicates a true minimum on the potential energy surface. nih.gov From this optimized structure, various quantum chemical parameters can be calculated. These parameters provide insights into the molecule's reactivity and stability.

Key parameters derived from DFT calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for the molecule to act as an electron donor. nih.gov

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower ELUMO value indicates a higher propensity to accept electrons. nih.gov

Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen and sulfur atoms are expected to be electron-rich sites, making them favorable for interactions with electrophiles or positively charged surfaces. nih.gov

These calculations are typically performed using specific combinations of exchange-correlation functionals and basis sets, which determine the accuracy of the results.

Table 1: Commonly Used DFT Functionals and Basis Sets for Organic Molecules

Functional Description Basis Set Description
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. 6-311G(d,p) A triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p). nih.gov

| ωB97XD | A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for studying non-covalent interactions. nih.gov | aug-cc-pVDZ | An augmented correlation-consistent basis set of double-zeta quality, which includes diffuse functions to better describe weakly bound electrons. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronic excited states. arxiv.orgresearchgate.net It is particularly valuable for predicting absorption spectra (UV-Vis) by calculating the transition energies and oscillator strengths of electronic excitations from the ground state to various excited states. uci.edu

The method works by calculating the linear response of the ground-state electron density to a time-varying electric field. uci.edu The poles in this response correspond to the electronic excitation energies. q-chem.com TD-DFT is computationally less demanding than many other methods for excited states, offering a good balance of accuracy and efficiency, especially for larger molecules. q-chem.comrsc.org The accuracy of TD-DFT results for low-lying valence excited states is often within 0.1–0.3 eV of experimental values. q-chem.com

For this compound, TD-DFT calculations could be used to:

Predict its UV-Vis absorption spectrum.

Identify the nature of its electronic transitions (e.g., n → π* or π → π*).

Understand how structural modifications would affect its optical properties.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

A key application for this compound involves modeling its synthesis. For instance, its derivatives, N,N'-dialkyl-3,3'-dithiodipropionamides, are prepared by reacting a 3,3'-dithiopropionic acid alkyl ester (like the dimethyl ester) with an alkylamine. google.com DFT calculations can be employed to investigate the mechanism of this amidation reaction. The computational study would involve:

Locating Reactants and Products: The energy-minimized structures of this compound and the alkylamine (reactants), as well as the N,N'-dialkyl-3,3'-dithiodipropionamide and methanol (B129727) (products), are calculated.

Identifying Intermediates: The reaction may proceed through one or more tetrahedral intermediates formed by the nucleophilic attack of the amine on the carbonyl carbon.

Finding Transition States (TS): A transition state search is performed to locate the highest energy point along the reaction coordinate connecting reactants to intermediates and intermediates to products. The TS structure is characterized by having exactly one imaginary frequency in its vibrational spectrum.

Calculating Reaction Barriers: The energy difference between the transition state and the reactants (or intermediates) defines the activation energy barrier for that step. Comparing the barriers for different possible pathways allows for the determination of the most likely reaction mechanism. researchgate.net

Such studies provide a step-by-step molecular view of the reaction, offering insights into factors like regioselectivity and the role of solvents or catalysts. mdpi.comresearchgate.net

In Silico Investigations of Interactions with Materials (e.g., Corrosion Inhibition)

In silico methods are crucial for understanding how molecules like this compound, or its parent acid, interact with material surfaces. A significant area of application is in the study of corrosion inhibition, where organic molecules adsorb onto a metal surface to form a protective layer.

Computational studies on 3,3'-dithiodipropionic acid (DDA), the parent compound of the dimethyl ester, have provided significant insights into its role as a corrosion inhibitor for steel in acidic environments. nih.govresearchgate.net These studies combine DFT calculations and Molecular Dynamics (MD) simulations.

DFT Findings: DFT calculations are used to analyze the electronic properties of the inhibitor molecule that govern its interaction with the metal surface. nih.gov The calculations for DDA have shown that the sulfur and oxygen atoms are centers of negative charge, making them the primary sites for adsorption onto the positively charged metal surface. nih.gov Quantum chemical parameters like a high EHOMO and a low energy gap (ΔE) are indicative of a good corrosion inhibitor, suggesting a high tendency to donate electrons to the vacant d-orbitals of the metal and high reactivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the adsorption process over time, providing a dynamic picture of the inhibitor-metal interface. researchgate.net For DDA on an Fe(110) surface, MD simulations have shown that the molecule adsorbs in a relatively flat orientation. nih.gov This parallel adsorption maximizes the contact area, leading to the formation of a stable and effective protective film on the steel surface. nih.govresearchgate.net The binding energy calculated from these simulations quantifies the strength of the adsorption, with higher values indicating stronger and more stable inhibition. nih.gov

These computational investigations support experimental findings that DDA is an effective mixed-type corrosion inhibitor, with the adsorption process being primarily chemical (chemisorption). nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3,3'-dithiodipropionic acid (DDA)
N,N'-dialkyl-3,3'-dithiodipropionamides

Environmental Fate and Degradation Research

Biodegradation Studies of Dithiodipropionate Derivatives

Biodegradation is a key process that determines the persistence of organic compounds in the environment. Studies on dithiodipropionate derivatives, while not always specific to the dimethyl ester, provide valuable insights into the potential metabolic pathways and susceptibility to microbial degradation.

The aerobic aquatic biodegradability of a chemical substance is a crucial indicator of its potential to persist in aquatic environments. Standardized tests, such as the OECD 301 series, are designed to assess the rate and extent of aerobic biodegradation. compliancecosmos.org A high level of biodegradation in these tests suggests that the substance is likely to be broken down in natural aerobic freshwater environments. compliancecosmos.org

While specific studies on the aerobic aquatic biodegradability of Dimethyl 3,3'-dithiodipropionate are not extensively documented in publicly available literature, research on related organosulfur compounds and esters provides a basis for understanding its likely behavior. For instance, studies on mercaptocarboxylic acids and their esters have shown that these compounds can be readily biodegradable or at least significantly biodegradable. nih.govnih.gov Alkyl sulfates, which also contain a sulfur-oxygen bond, are known to biodegrade easily, often before even reaching wastewater treatment plants. wikipedia.org The process of biodegradation can sometimes be preceded by abiotic hydrolysis of the ester linkages. nih.govnih.gov

The aerobic biodegradation of related natural compounds like dimethylsulfoniopropionate (DMSP) has been observed to proceed through pathways that either cleave dimethyl sulfide (B99878) (DMS) or involve demethylation. nih.govnih.gov This indicates that microbial systems possess the enzymatic machinery to break down complex organosulfur molecules in aerobic aquatic conditions.

Table 1: Aerobic Aquatic Biodegradation Test Methods

Test GuidelineTest NamePrinciple
OECD 301DClosed Bottle TestMeasures the depletion of oxygen in a sealed bottle containing a defined medium, the test substance, and a microbial inoculum over 28 days.
OECD 301FManometric Respirometry TestDetermines the oxygen uptake by a microbial inoculum in the presence of the test substance in a closed respirometer over 28 days. nih.gov

This table presents common methods used to assess aerobic aquatic biodegradability.

The molecular structure of a compound, including its functional groups, significantly influences its susceptibility to microbial degradation. The presence of ester groups, for example, is generally considered to enhance biodegradability. nih.gov Esters can be hydrolyzed by microbial enzymes to their constituent alcohol and carboxylic acid, which are often more readily metabolized. epa.gov

For dicarboxylic acid esters, the length of the alkyl chains can also play a role. Longer alkyl chains in some succinate (B1194679) esters have been found to increase the flexibility of polymer chains, which can affect their interaction with microbial enzymes. mdpi.com

The disulfide bond (-S-S-) in this compound is another key structural feature. Research on related compounds suggests that this bond is susceptible to microbial cleavage. For example, some bacteria can utilize compounds containing disulfide bonds as a sulfur source. The metabolism of natural sulfate (B86663) esters is catalyzed by sulfatases, indicating that enzymes for processing sulfur-containing functional groups are present in various organisms. wikipedia.org The degradation of some organosulfur compounds can be influenced by the presence of other carbon sources, which can support microbial growth and the production of necessary enzymes.

Recycling and Process Optimization for Environmental Sustainability

The principles of green chemistry encourage the development of processes that are efficient and minimize waste. For industrial chemicals like this compound, this includes considering the potential for recycling and optimizing production processes to reduce environmental impact.

While specific recycling protocols for this compound are not widely established, general strategies for chemical recycling and process optimization can be applied. Chemical recycling aims to break down a compound into its constituent monomers or valuable chemical feedstocks. osti.gov For esters, this could involve hydrolysis to recover the alcohol and dicarboxylic acid components.

Process optimization focuses on improving the efficiency and sustainability of the synthesis process itself. An example of this is the development of scalable processes for the production of alkyl esters using heterogeneous catalysts like fly ash. nih.govacs.orgnih.govresearchgate.netresearchgate.net Such processes can offer advantages like high conversion rates, minimal downstream processing, and the ability to recycle the catalyst, thereby reducing waste and energy consumption. nih.govacs.orgnih.govresearchgate.netresearchgate.net

Table 2: Example of Process Optimization for Dialkyl Ester Production

ParameterOptimized ConditionBenefit
CatalystFly Ash (recycled)Utilizes industrial waste, reduces need for new catalyst synthesis. nih.govacs.orgnih.govresearchgate.netresearchgate.net
Reaction Time4 hoursIncreased throughput and energy efficiency. nih.govacs.org
PressureAutogenousSimplifies reactor design and reduces energy input for pressurization. nih.govacs.org
Downstream ProcessingMinimalReduces solvent use and waste generation. nih.govresearchgate.net

This table illustrates general principles of process optimization for ester production that contribute to environmental sustainability.

Thermal Degradation Studies of Dithiodipropionic Acid and its Esters

Understanding the thermal stability and degradation pathways of a compound is important for its safe handling, processing, and for predicting its fate in high-temperature environments or disposal scenarios like incineration.

General studies on the thermal decomposition of esters indicate that at high temperatures, they can break down to form smaller molecules, including carboxylic acids and alkenes, through mechanisms like pyrolysis. stackexchange.com The specific products can vary depending on the structure of the ester and the decomposition conditions. stackexchange.com For instance, the pyrolysis of some ethyl esters has been shown to produce the corresponding carboxylic acid and ethylene. stackexchange.com

The presence of sulfur in the molecule, as in this compound, introduces additional complexity to its thermal degradation. The pyrolysis of organosulfur compounds can lead to the formation of various sulfur-containing gases, such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂), as well as cyclic thioethers, depending on the reaction conditions and the structure of the parent compound. researchgate.netstackexchange.com The thermal degradation of polymers containing disulfide bonds is an active area of research for developing recyclable materials, where the reversible nature of the disulfide bond is exploited. qub.ac.uk Studies on the thermal decomposition of related dicarboxylic acids suggest that the formation of five, six, or seven-membered rings is a favorable pathway, which can lead to the elimination of water and/or carbon dioxide. youtube.com

Q & A

Q. What are the standard synthetic routes for dimethyl 3,3'-dithiodipropionate, and how is its purity validated?

this compound is synthesized via esterification of 3,3'-dithiodipropionic acid with methanol under acidic catalysis. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify esterification completion and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Gas chromatography-mass spectrometry (GC-MS) may further identify volatile impurities. Stability during synthesis should be monitored due to the disulfide bond’s sensitivity to reducing conditions .

Q. Which spectroscopic techniques are optimal for characterizing the disulfide bond in this compound?

Raman spectroscopy is critical for detecting the disulfide bond, with a characteristic peak at ~510 cm⁻¹. Fourier-transform infrared (FTIR) spectroscopy can confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and disulfide-related vibrations. X-ray diffraction (XRD) may be used if the compound is crystallized, though its amorphous nature often requires complementary techniques like differential scanning calorimetry (DSC) for phase analysis .

Q. How does the solubility profile of this compound influence experimental design?

The compound is soluble in polar solvents like ethanol, ethyl acetate, and water, enabling its use in aqueous and organic reaction systems. Solubility in benzene allows for phase-transfer catalysis applications. Researchers must optimize solvent choice based on reaction conditions (e.g., pH, temperature) to prevent disulfide bond reduction or hydrolysis .

Advanced Research Questions

Q. How is this compound incorporated into biomaterials like octacalcium phosphate (OCP), and what analytical methods validate its integration?

The compound’s carboxylate groups facilitate ion exchange with hydrogen phosphate in OCP’s hydrated layer. Synthesis involves co-precipitation at controlled pH (5.0–6.0) and temperature (37°C). XRD detects lattice expansion (e.g., shifted 100 reflection peaks), while FTIR confirms substitution via loss of hydrogen phosphate peaks (~1193 cm⁻¹) and emergence of carboxylate signals (1600–1400 cm⁻¹). Raman spectroscopy verifies retained disulfide integrity post-incorporation .

Q. What enzymatic pathways degrade this compound in bacteria, and how are kinetic parameters determined?

In Advenella mimigardefordensis DPN7T, the compound is catabolized via cleavage of the disulfide bond to form 3-sulfinopropionate (3SP). The enzyme AcdDPN7, a flavin-dependent desulfinase, catalyzes 3SP-CoA desulfination to propionyl-CoA and sulfite. Kinetic assays (e.g., UV-Vis monitoring of FAD reduction at 450 nm) yield parameters like Vmax (4.19 μmol·min⁻¹·mg⁻¹) and Km (0.013 mM). Proteomic analysis (2D gel electrophoresis, LC-MS/MS) identifies upregulated proteins during degradation, aiding metabolic engineering .

Q. How can metabolic engineering optimize bacterial strains for this compound utilization in biotechnological applications?

Proteomic mapping of A. mimigardefordensis under DTDP exposure reveals key enzymes (e.g., acyl-CoA dehydrogenases, sulfotransferases). Overexpression of acdDPN7 enhances desulfination efficiency, while CRISPR-Cas9 knockout of competing pathways (e.g., propionate metabolism) redirects carbon flux. Fed-batch fermentation with controlled sulfur sources maximizes biomass yield and minimizes byproducts .

Q. What experimental strategies resolve contradictions in disulfide bond stability studies under varying redox conditions?

Conflicting data on disulfide stability may arise from pH-dependent thiol-disulfide exchange. Redox titration with dithiothreitol (DTT) or glutathione quantifies bond lability. Electrochemical methods (cyclic voltammetry) measure reduction potentials, while X-ray photoelectron spectroscopy (XPS) tracks sulfur oxidation states. Controlled anaerobic conditions prevent artefactual oxidation during analysis .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in XRD patterns (e.g., peak broadening) may indicate incomplete ion substitution in OCP. Pair Rietveld refinement with elemental analysis (ICP-OES) to quantify substitution efficiency .
  • Experimental Design : For enzymatic assays, include negative controls (e.g., heat-inactivated AcdDPN7) to distinguish non-enzymatic sulfite release. Use LC-MS to confirm metabolite identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.